molecular formula C12H14BrNO4S B6646959 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid

1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid

Cat. No. B6646959
M. Wt: 348.21 g/mol
InChI Key: YLUDPVOFCFIVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid, also known as BPH-715, is a chemical compound that has recently gained attention in scientific research. BPH-715 is a cyclobutane derivative that has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In

Mechanism of Action

1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid works by inhibiting the activity of PTP1B, a protein tyrosine phosphatase that is involved in the regulation of insulin signaling and glucose metabolism. PTP1B has been implicated in the development of insulin resistance and type 2 diabetes, making it a potential target for therapeutic intervention. 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid binds to the active site of PTP1B and prevents its activity, leading to improved insulin sensitivity and glucose uptake in cells.
Biochemical and Physiological Effects
1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has been shown to have several biochemical and physiological effects in cells and animals. In vitro studies have demonstrated that 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid can improve insulin sensitivity and glucose uptake in cells by inhibiting PTP1B activity. In vivo studies in animal models have shown that 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid can lower blood glucose levels and improve glucose tolerance in diabetic mice. 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid in lab experiments is its specificity for PTP1B inhibition. This allows researchers to study the effects of PTP1B inhibition on insulin signaling and glucose metabolism without interfering with other cellular processes. Additionally, 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with in lab settings.
One limitation of using 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a consistent and reproducible manner. Additionally, 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has a relatively short half-life in vivo, which can limit its efficacy as a therapeutic agent.

Future Directions

There are several future directions for research on 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid. One area of focus could be the development of more potent and selective PTP1B inhibitors based on the structure of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid. Another area of research could be the investigation of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid as a potential therapy for other metabolic disorders, such as obesity and metabolic syndrome. Finally, further studies could explore the potential anticancer effects of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid and its mechanism of action in cancer cells.

Synthesis Methods

The synthesis of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid involves the reaction of 4-bromobenzene sulfonamide with cyclobutanecarboxylic acid in the presence of a base. The reaction results in the formation of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent. 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has been synthesized in both laboratory and industrial settings, and its synthesis has been optimized to produce high yields with minimal impurities.

Scientific Research Applications

1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of a specific protein called PTP1B, which is involved in the regulation of glucose metabolism. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose uptake in cells, making 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid a potential candidate for the treatment of type 2 diabetes.
Another area of research has explored the use of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid as a potential anticancer agent. Studies have shown that 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid can induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. This makes 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid a potential candidate for the development of novel cancer therapies.

properties

IUPAC Name

1-[[(4-bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c13-9-2-4-10(5-3-9)19(17,18)14-8-12(11(15)16)6-1-7-12/h2-5,14H,1,6-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUDPVOFCFIVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid

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